Azepexole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZEPEXOLE involves the formation of the oxazoloazepine ring system. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of ethylamine and other reagents to form the desired ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
AZEPEXOLE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to maintain the integrity of the oxazoloazepine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
AZEPEXOLE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of alpha-2 adrenoceptor agonists.
Biology: Researchers use this compound to investigate the role of alpha-2 adrenoceptors in various physiological processes.
Medicine: this compound is studied for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals targeting alpha-2 adrenoceptors
Mechanism of Action
AZEPEXOLE exerts its effects by selectively binding to alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, leading to a decrease in sympathetic nervous system activity. The compound’s action involves the influx of extracellular calcium ions through voltage-operated calcium channels, which is mediated by a pertussis toxin-sensitive G protein .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenoceptor agonist, clonidine has a similar pharmacological profile but differs structurally from AZEPEXOLE.
Guanfacine: This compound also targets alpha-2 adrenoceptors but has different chemical properties and clinical applications.
Dexmedetomidine: A highly selective alpha-2 adrenoceptor agonist used primarily in anesthesia
Uniqueness of this compound
This compound is unique due to its high selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also sets it apart from other alpha-2 adrenoceptor agonists .
Biological Activity
Azepexole, a selective alpha-2 adrenergic agonist, has garnered attention for its diverse biological activities, particularly in the fields of anesthesiology and cardiovascular research. This article delves into the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
This compound primarily functions as an agonist at alpha-2 adrenergic receptors, which are G protein-coupled receptors that inhibit neurotransmitter release. This action leads to various physiological effects, including sedation and analgesia. The compound's ability to modulate neurotransmitter release positions it as a candidate for adjunctive therapy in anesthesia.
Pharmacological Effects
- Anesthetic Properties : this compound has been shown to significantly reduce the anesthetic requirement for isoflurane in canine models. Specifically, a dose of 1 mg/kg resulted in a nearly 90% decrease in isoflurane requirements without altering the cerebral metabolic rate for oxygen (CMRO2) significantly .
- Cardiovascular Impact : In studies involving canine subjects, this compound administration resulted in a 26% reduction in cerebral blood flow (CBF) while maintaining stable CMRO2 levels. This suggests that this compound can effectively modulate blood flow during anesthesia without compromising oxygen metabolism .
- Blood Pressure Regulation : this compound has been linked to changes in blood pressure and heart rate due to its action on vascular resistance. It contracts human subcutaneous resistance arteries through mechanisms dependent on extracellular calcium influx .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anesthetic Efficacy : A clinical study evaluated the efficacy of this compound as an adjunct to isoflurane anesthesia in dogs. Results indicated a marked decrease in isoflurane dosage required for effective anesthesia without adverse effects on CMRO2 or CBF .
- Cardiovascular Response : Another study focused on the cardiovascular response to this compound, revealing significant alterations in blood pressure and heart rate dynamics. These findings underscore the compound's potential utility in managing anesthetic-related cardiovascular effects .
Research Findings
Recent research has expanded on the pharmacological profile of this compound:
- Cholinesterase Inhibition : Investigations into related compounds have demonstrated that certain structural analogs exhibit high selectivity for acetylcholinesterase inhibition, which may enhance cognitive function by increasing acetylcholine availability .
- Neuroprotective Effects : Some studies suggest that compounds with similar mechanisms may provide neuroprotective benefits against oxidative stress, potentially implicating this compound or its derivatives in neurodegenerative disease management .
Properties
CAS No. |
36067-73-9 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7/h2-6H2,1H3,(H2,10,11) |
InChI Key |
ZNXAJGZPUQOEDZ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(CC1)OC(=N2)N |
Canonical SMILES |
CCN1CCC2=C(CC1)OC(=N2)N |
Key on ui other cas no. |
36067-73-9 |
Related CAS |
36067-72-8 (di-hydrochloride) |
Synonyms |
2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |
Origin of Product |
United States |
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